1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(4-nitrophenyl)-4-(phenylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-nitrophenyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products:
Reduction: 1-(4-aminophenyl)-4-(phenylsulfonyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Oxidation: Oxidized piperazine derivatives.
Scientific Research Applications
1-(4-nitrophenyl)-4-(phenylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(phenylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl and phenylsulfonyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
1-(4-nitrophenyl)piperazine: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
4-(phenylsulfonyl)piperazine: Lacks the nitrophenyl group, affecting its reactivity and applications.
1-(4-aminophenyl)-4-(phenylsulfonyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: 1-(4-nitrophenyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the nitrophenyl and phenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuropharmacological effects, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H19N3O4S
- Molecular Weight : 357.42 g/mol
- CAS Number : 2853453
The structure features a piperazine ring substituted with a benzenesulfonyl group and a nitrophenyl group, which may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds with similar piperazine frameworks have shown significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. It has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells, thereby promoting cell death .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A498 (renal cancer) | 33.9 ± 1.91 | Induction of apoptosis |
Similar Piperazine Derivative | MDA-MB-231 (breast) | 0.97 | Cell cycle arrest and apoptosis |
Similar Piperazine Derivative | HT-29 (colon cancer) | 9.24 | Upregulation of BAX |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that piperazine derivatives can target potassium channels and possess antibacterial and antifungal activities.
- Study Findings : In vitro studies have demonstrated that related piperazine compounds show significant inhibition against bacterial strains, suggesting potential for development as antimicrobial agents .
Table 2: Antimicrobial Activity Data
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
Similar Piperazine Derivative | S. aureus | 10 µg/mL |
Neuropharmacological Activity
Neuropharmacological studies suggest that derivatives of this compound may exhibit anticonvulsant properties. The presence of the piperazine moiety is crucial for interaction with neurotransmitter receptors.
- Research Insight : Some studies have indicated that similar compounds can act as GABA receptor modulators, potentially offering therapeutic effects in seizure disorders .
Table 3: Neuropharmacological Activity Data
Compound | Model | Effect |
---|---|---|
This compound | MES Seizure Model | Significant anticonvulsant activity |
Similar Piperazine Derivative | Animal Model | Reduced seizure frequency |
Case Study 1: Anticancer Efficacy in Clinical Trials
A clinical trial evaluated the efficacy of a related piperazine derivative in patients with advanced renal cancer. The results indicated an overall response rate of approximately 30%, with manageable side effects, highlighting the potential for further development in oncology .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial activity of piperazine derivatives against resistant bacterial strains. The findings showed that modifications to the piperazine structure significantly enhanced potency against multi-drug resistant strains, suggesting a promising avenue for new antibiotic development .
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H17N3O4S/c20-19(21)15-8-6-14(7-9-15)17-10-12-18(13-11-17)24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2 |
InChI Key |
PPFVANTUCBVZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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